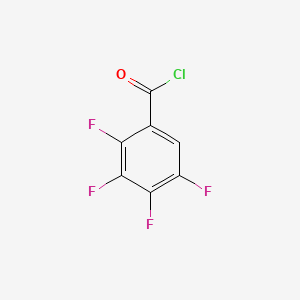

2,3,4,5-Tetrafluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCKIXLTBNGIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369975 | |

| Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94695-48-4 | |

| Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94695-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5- Tetrafluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrafluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-Tetrafluorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RD6UU23U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4,5-Tetrafluorobenzoyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key reagent in the synthesis of fluorinated organic compounds. Its unique fluorinated structure enhances reactivity and stability, making it a valuable building block in the pharmaceutical and agrochemical industries.[1] This document summarizes its key physical data in a structured format, details common experimental protocols for its synthesis, and provides a visual representation of a typical synthetic workflow.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid with a pungent odor.[1][2][3] It is known to be sensitive to moisture and stable under recommended storage conditions.[4]

Quantitative Physical Data Summary

The following table summarizes the key quantitative physical properties of this compound, with data compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 94695-48-4 | [1][2][5][6][7][8] |

| Molecular Formula | C₇HClF₄O | [1][2][6][7][8] |

| Molecular Weight | 212.53 g/mol | [1][6][7][8] |

| Boiling Point | 65 - 66 °C at 10 mmHg174.4 °C at 760 mmHg | [1][2][4] |

| Density | 1.58 g/mL at 25 °C1.61 g/mL | [9][10][1] |

| Refractive Index | n20/D 1.4787n20D 1.48 | [9][10][11][1] |

| Flash Point | 89 °C (closed cup)90 °C | [2][4] |

| Purity | ≥ 97% (GC)98% | [1] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. Below are detailed methodologies from cited literature for its preparation.

Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Triphosgene (B27547)

This method reports a high yield of this compound through the chlorination of 2,3,4,5-tetrafluorobenzoic acid with triphosgene.[12]

Materials and Equipment:

-

A 4-necked round-bottomed flask

-

Mechanical stirrer

-

Digital thermometer

-

Nitrogen inlet-outlet

-

Condenser

-

2,3,4,5-tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

N,N-dimethylformamide (DMF)

Procedure:

-

A flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).[12]

-

The mixture is heated to 353 K.[12]

-

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.[12]

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.[12]

-

After cooling to 273 K, the mixture is filtered to remove unreacted triphosgene.[12]

-

The final product is analyzed by gas chromatography (GC), with a reported yield of up to 95.1 mol%.[12]

Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Oxalyl Chloride

This procedure utilizes oxalyl chloride as the chlorinating agent.[13]

Materials and Equipment:

-

Reaction vessel

-

Stirring apparatus

-

2,3,4,5-tetrafluorobenzoic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 2,3,4,5-tetrafluorobenzoic acid (30.0 g, 155 mmol) in dichloromethane (75 ml), oxalyl chloride (14.8 ml, 1.1 equivalents) is added.[13]

-

Three drops of dry N,N-dimethylformamide are added to the mixture, initiating a vigorous reaction that is stirred at room temperature overnight.[13]

-

The reaction mixture is then concentrated to an oil.[13]

-

The oil is taken up in toluene and reconcentrated to yield this compound.[13]

Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Thionyl Chloride

This protocol employs thionyl chloride for the synthesis.[14]

Materials and Equipment:

-

12 L reaction vessel

-

Heating and stirring apparatus

-

Distillation setup

-

2,3,4,5-tetrafluorobenzoic acid

-

Thionyl chloride

-

Dimethylformamide (DMF)

Procedure:

-

Thionyl chloride (2.9 L), 2,3,4,5-tetrafluorobenzoic acid (2.5 kg), and dimethylformamide (14.5 ml) are charged into a 12 L reaction vessel.[14]

-

The mixture is heated at 90°-95° C for approximately 90 minutes.[14]

-

Excess thionyl chloride is removed, first at atmospheric pressure and then under vacuum.[14]

-

The residue is distilled on a steam bath at approximately 15 mm pressure, collecting the fraction with a boiling point of 65°-70° C.[14]

-

This process results in a 96.2% yield of a pale yellow distillate.[14]

Synthetic Pathway Visualization

The following diagram illustrates the general synthesis of this compound from its corresponding carboxylic acid, a common route detailed in the experimental protocols.

Caption: Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 94695-48-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 94695-48-4|this compound, supplier/ Manufactor spot customization-Other Fluoro Building Blocks-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS No- 94695-48-4 | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | 94695-48-4 [chemicalbook.com]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. asianpubs.org [asianpubs.org]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid. This versatile fluorinated building block is a key intermediate in the development of novel pharmaceuticals and advanced materials. This document outlines various synthetic methodologies, presents detailed experimental protocols, and offers a comparative analysis of different approaches to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a highly reactive acyl chloride that serves as a crucial precursor in organic synthesis. The presence of the tetrafluorinated phenyl ring imparts unique electronic properties and metabolic stability to target molecules, making it a valuable component in medicinal chemistry and materials science. The synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid is a fundamental transformation, typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (B27547) (bis(trichloromethyl) carbonate or BTC).[1][2][3][4][5] The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

Comparative Analysis of Synthetic Methods

The selection of a chlorinating agent for the synthesis of this compound depends on several factors, including reaction scale, desired purity, and safety considerations. The following table summarizes the quantitative data for three common methods.

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95°C | 1.5 hours | 96.2 | [6] |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temperature | Overnight | Not specified | [2] |

| Triphosgene (BTC) | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane (B1671644) | 80°C (353 K) | 4 hours | 95 | [1][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound using thionyl chloride, oxalyl chloride, and triphosgene are provided below.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure that affords a high yield of the desired product.[6]

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

Procedure:

-

To a 12 L reaction vessel, charge 2.5 kg of 2,3,4,5-tetrafluorobenzoic acid, 2.9 L of thionyl chloride, and 14.5 ml of dimethylformamide.

-

Warm the reaction mixture to 90-95°C and maintain this temperature for approximately 90 minutes.

-

After the reaction is complete, remove the excess thionyl chloride initially at atmospheric pressure, followed by vacuum.

-

Distill the residue under reduced pressure (water pump pressure) on a steam bath.

-

Collect the fraction boiling at 65-70°C at approximately 15 mm Hg to obtain this compound as a pale yellow distillate.

Method 2: Synthesis using Oxalyl Chloride

This method employs milder conditions, which can be advantageous for sensitive substrates.[2]

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 30.0 g (155 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 75 ml of dichloromethane.

-

Add 14.8 ml (1.1 equivalents) of oxalyl chloride to the solution.

-

Add three drops of dry N,N-dimethylformamide. A vigorous reaction will be observed.

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture to an oil.

-

Add toluene to the oil and reconcentrate to afford this compound. The product is often used in the next step without further purification.

Method 3: Synthesis using Triphosgene

Triphosgene offers a safer alternative to gaseous phosgene (B1210022) while maintaining high reactivity and yields.[1]

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Triphosgene (BTC)

-

1,2-Dichloroethane

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser, charge BTC (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Heat the mixture slowly to 80°C (353 K).

-

Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of acid) in 1,2-dichloroethane (50 mL).

-

Add the solution of the acid and catalyst dropwise to the heated BTC mixture over 1 hour at 80°C.

-

Continue stirring the mixture for an additional 4 hours at the same temperature.

-

Cool the reaction mixture to 0°C (273 K) and filter to remove any unreacted BTC.

-

The product in the filtrate can be analyzed by GC and used for subsequent reactions or purified by distillation.

Reaction Workflow and Logic

The general process for the synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid involves the reaction of the carboxylic acid with a chlorinating agent, followed by workup and purification. The choice of workup and purification depends on the chlorinating agent used and the boiling points of the byproducts and solvent.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Catalysis

The reaction is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent. This intermediate then reacts with the carboxylic acid to form an activated species that is readily attacked by the chloride ion.

Caption: Catalytic role of DMF in the synthesis of acyl chlorides.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a robust and efficient transformation. The choice between thionyl chloride, oxalyl chloride, and triphosgene allows for flexibility in reaction conditions and scale. For large-scale synthesis where high yield is paramount, the thionyl chloride method is highly effective. For reactions requiring milder conditions to avoid side reactions, oxalyl chloride is a suitable alternative. Triphosgene provides a balance of high reactivity and improved safety, making it an excellent choice for many laboratory settings. Careful consideration of the factors outlined in this guide will enable researchers to successfully and efficiently synthesize this important fluorinated building block.

References

A Comprehensive Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride

For researchers, scientists, and professionals in drug development, 2,3,4,5-Tetrafluorobenzoyl chloride is a pivotal reagent. This fluorinated organic compound serves as a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique fluorine-containing structure imparts desirable properties to target molecules, such as enhanced lipophilicity and metabolic stability.[1] This guide provides an in-depth overview of its chemical identifiers, physical properties, synthesis protocols, and key applications.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its effective use in research and development. The compound is typically a colorless to light yellow clear liquid with a pungent odor.[1][2][3]

| Identifier | Value |

| CAS Number | 94695-48-4[2][3][4][5][6] |

| Molecular Formula | C₇HClF₄O[2][4] |

| Molecular Weight | 212.53 g/mol [2][4][5] |

| PubChem CID | 2733689[2][4] |

| MDL Number | MFCD00075164[2][5] |

| EC Number | 619-058-9[4] |

| Beilstein/REAXYS No. | 5266860[5][7] |

| InChI | InChI=1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H[4][5] |

| InChIKey | XWCKIXLTBNGIHV-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F[5] |

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2][6] |

| Density | 1.58 - 1.61 g/mL at 25 °C[2][3][5] |

| Boiling Point | 65 - 66 °C at 10 mmHg[2], 174.4 °C at 760 mmHg[3] |

| Refractive Index | n20/D 1.478 - 1.49[2][3][5] |

| Flash Point | 89 °C (closed cup)[5] |

| Purity | ≥ 97% (GC)[2] |

| Storage Conditions | Store at 2 - 8 °C in a cool, dry place away from ignition sources.[2][3][6] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common laboratory-scale syntheses.

Synthesis using Triphosgene (B27547)

A facile and selective method for the preparation of this compound involves the use of triphosgene (bis(trichloromethyl)carbonate, BTC) as a chlorinating agent, which is a safer alternative to gaseous phosgene.[8]

Experimental Protocol:

-

A 4-necked round-bottom flask is equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser.

-

The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (B1671644) (30 mL).

-

The mixture is heated to 353 K (80 °C).

-

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.

-

After cooling to 273 K (0 °C), the mixture is filtered to remove any unreacted triphosgene.

-

The resulting product, this compound, can be analyzed by Gas Chromatography (GC). This method can achieve a yield of up to 95 mol %.[8][9]

Caption: Workflow for the synthesis of this compound.

Synthesis using Oxalyl Chloride

Another common laboratory preparation involves the use of oxalyl chloride as the chlorinating agent.[10]

Experimental Protocol:

-

To a solution of 2,3,4,5-tetrafluorobenzoic acid (30.0 g, 155 mmol) in dichloromethane (B109758) (75 ml), add oxalyl chloride (14.8 ml, 1.1 equivalents).

-

Add three drops of dry N,N-dimethylformamide (DMF) to the mixture.

-

Stir the vigorous reaction at room temperature overnight.

-

Concentrate the mixture to an oil.

-

The residue is taken up in toluene (B28343) and re-concentrated to afford this compound, which can be used in subsequent steps without further purification.[10]

Industrial Preparation and Applications

Industrially, the synthesis of this compound is a multi-step process that can start from raw materials like 3,4,5,6-tetrafluorophthalic anhydride.[11] The process involves condensation, fluorination, hydrolysis, decarboxylation, and finally, chlorination.[11]

The primary application of this compound lies in its role as a key building block in the synthesis of fluorinated organic compounds.[2] It is widely utilized in the pharmaceutical and agrochemical industries to introduce fluorine atoms into molecules, which can enhance biological activity and improve the pharmacokinetic profile of drug candidates.[2][12] For instance, it has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.[7][13] It is also an important intermediate in the synthesis of third-generation fluoroquinolone antibacterials.

As an acylating agent, it readily reacts with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.[1] Its high reactivity and the ability to impart unique properties through fluorination make it an invaluable tool for chemists in both academic research and industrial manufacturing.[2]

Caption: Key application areas of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is combustible and reacts with water, which may generate heat or gases.[14] Therefore, appropriate personal protective equipment, including face shields, gloves, and suitable respirators, should be worn when handling this chemical.[5] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, oxidizing agents, and strong bases.[3][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS 94695-48-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. CN102627553A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | 94695-48-4 [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

Spectral Analysis of 2,3,4,5-Tetrafluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2,3,4,5-Tetrafluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectral analysis of this compound. Please note that the specific values presented here are placeholders and should be replaced with experimentally determined data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Value | e.g., t | Value | Aromatic H |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Value | C=O |

| Value | C-Cl |

| Value | C-F |

| Value | C-F |

| Value | C-F |

| Value | C-F |

| Value | C-H |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Value | e.g., m | Value | F-2 |

| Value | e.g., m | Value | F-3 |

| Value | e.g., m | Value | F-4 |

| Value | e.g., m | Value | F-5 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes are associated with the carbonyl group, the carbon-chlorine bond, and the carbon-fluorine bonds.

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | e.g., Strong, Sharp | C=O stretch (acyl chloride) |

| Value | e.g., Medium | C-F stretch |

| Value | e.g., Medium | C-Cl stretch |

| Value | e.g., Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | [M]⁺ (Molecular ion) |

| Value | Value | [M-Cl]⁺ |

| Value | Value | [M-COCl]⁺ |

| Value | Value | Other fragments |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for each nucleus (¹H, ¹³C, ¹⁹F), including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) can be used. For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) is typically used.

-

Integrate the signals in the ¹H NMR spectrum.

-

Determine the chemical shifts, multiplicities, and coupling constants.

-

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for neat liquid analysis.

-

Pasteur pipette

-

Gloves and safety goggles

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal using a Pasteur pipette to ensure complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the significant absorption bands.

-

Procedure (using salt plates for neat liquid):

-

Sample Preparation: Place a drop of the liquid sample on one salt plate and carefully place the second salt plate on top to create a thin film.

-

Spectrum Acquisition: Place the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane (B109758) or chloroform) and store them in a desiccator.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Set the mass range for scanning (e.g., m/z 40-400).

-

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign major fragment ions.

-

Compare the isotopic pattern of the molecular ion and chlorine-containing fragments with the theoretical distribution.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Navigating the Solubility of 2,3,4,5-Tetrafluorobenzoyl Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-tetrafluorobenzoyl chloride in common organic solvents. Understanding the solubility of this highly reactive compound is critical for its effective use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This document outlines its qualitative solubility, provides a generalized experimental protocol for solubility determination, and illustrates a logical workflow for assessing its solubility.

Core Concepts: Reactivity and Solubility

This compound is a fluorinated acylating agent.[1] Its high reactivity, particularly towards nucleophiles, is a key consideration when discussing its solubility. Acyl chlorides, as a class of compounds, are known to react exothermically, and often violently, with protic solvents such as water, alcohols, and amines.[2][3] This reactivity means that for these solvents, the concept of simple dissolution is superseded by chemical reaction, leading to the formation of carboxylic acids, esters, or amides, respectively. Therefore, true solubility can only be meaningfully discussed in the context of aprotic, inert organic solvents.

Qualitative Solubility Data

This qualitative solubility is summarized in the table below, compiled from various sources describing its use in chemical synthesis.

| Solvent Family | Specific Solvent | Solubility Indication | Source(s) |

| Chlorinated Solvents | Dichloromethane (DCM) | Used as a reaction solvent, indicating good solubility. | [5] |

| 1,2-Dichloroethane | Used as a reaction and extraction solvent, indicating good solubility. | [6][7][8] | |

| Chloroform | As a common chlorinated solvent, good solubility is expected. | N/A | |

| Chlorobenzene | Noted as a good solvent for the synthesis of the compound. | [6] | |

| Ethers | Tetrahydrofuran (THF) | Often used as a solvent for reactions involving acyl chlorides. | [9] |

| Diethyl Ether | As a common ether solvent, good solubility is expected. | N/A | |

| Esters | Ethyl Acetate | Listed as a suitable extraction solvent, implying good solubility. | [8] |

| Aromatic Hydrocarbons | Toluene | Used as a solvent in synthesis, indicating solubility. | [5][8] |

| Xylene | Listed as a suitable extraction solvent, implying solubility. | [8] | |

| Amides | N,N-Dimethylformamide (DMF) | Used as a catalyst in its synthesis, suggesting miscibility at catalytic concentrations. However, DMF can react with acyl chlorides. | [6] |

| Nitriles | Acetonitrile | A common polar aprotic solvent in which solubility is likely. | N/A |

| Alkanes | Hexane | As a non-polar solvent, solubility is expected to be lower compared to more polar solvents. | N/A |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given aprotic organic solvent. This procedure should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment, due to the corrosive and reactive nature of the compound.

Objective: To determine the approximate solubility of this compound in a selected dry, aprotic organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected dry, aprotic organic solvent (e.g., dichloromethane, toluene, ethyl acetate)

-

Small, dry glass vials with screw caps

-

Calibrated micropipettes or syringes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent hydrolysis of the acyl chloride. The selected solvent must be anhydrous.

-

Initial Solvent Addition: To a pre-weighed vial, add a precise volume (e.g., 1.0 mL) of the chosen dry organic solvent.

-

Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the solvent.

-

Dissolution: Cap the vial and agitate using a vortex mixer or magnetic stirrer until the solid is fully dissolved. If dissolution does not occur at room temperature, gentle warming in a temperature-controlled bath can be attempted, ensuring the temperature is well below the boiling point of the solvent.

-

Observation: Carefully observe the solution for any undissolved solute.

-

Iterative Addition: Continue adding small, accurately weighed increments of the acyl chloride, ensuring complete dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added acyl chloride no longer dissolves, even after prolonged agitation.

-

Calculation: The solubility can be calculated based on the total mass of the solute added to the known volume of the solvent and expressed in units such as g/mL or mol/L.

Safety Precautions:

-

Always handle this compound in a fume hood.

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Quench any residual acyl chloride with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.

Visualization of Experimental Workflow

The logical workflow for assessing the solubility of this compound can be visualized as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,3,4,5-tetrafluoro Benzoyl Chloride[cas:94695-48-4] at Best Price in Shanghai, Shanghai | Huili Chemical Co., Ltd. [tradeindia.com]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102627553A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide to the Reactivity of 2,3,4,5-Tetrafluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrafluorobenzoyl chloride is a versatile chemical intermediate, distinguished by its highly electrophilic carbonyl group resulting from the strong inductive effect of the four fluorine atoms on its aromatic ring. This guide provides a comprehensive overview of its reactivity with a range of nucleophiles, including amines, alcohols, and thiols. It details experimental protocols for the synthesis of various derivatives and presents quantitative data on reaction yields. The underlying principles of its reactivity are discussed, and logical workflows for synthetic procedures are visualized. This document serves as a technical resource for chemists in the pharmaceutical and agrochemical industries, as well as for researchers in organic synthesis.

Core Concepts: Reactivity of this compound

This compound is a derivative of benzoyl chloride that is activated towards nucleophilic acyl substitution. The electron-withdrawing nature of the four fluorine atoms significantly increases the partial positive charge on the carbonyl carbon, making it a highly reactive acylating agent.[1] This enhanced reactivity allows for efficient reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to produce the corresponding amides, esters, and thioesters.[2]

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution pathway.

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of this compound

The starting material for many of the reactions described herein, this compound, can be synthesized from 2,3,4,5-tetrafluorobenzoic acid. Several methods have been reported, with common chlorinating agents being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (B27547) (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis using Thionyl Chloride

A mixture of 2,3,4,5-tetrafluorobenzoic acid (2.5 kg), thionyl chloride (2.9 L), and dimethylformamide (14.5 ml) is heated at 90-95°C for approximately 90 minutes.[3] Excess thionyl chloride is removed first at atmospheric pressure, followed by vacuum distillation. The residue is then distilled under reduced pressure to yield the product.[3]

Experimental Protocol: Synthesis using Oxalyl Chloride

To a solution of 2,3,4,5-tetrafluorobenzoic acid (30.0 g, 155 mmol) in dichloromethane (B109758) (75 ml), oxalyl chloride (14.8 ml, 1.1 equivalents) is added.[4] A few drops of dry N,N-dimethylformamide are then added, and the reaction is stirred at room temperature overnight. The solvent is evaporated, the residue is taken up in toluene (B28343) and re-concentrated to afford the product.[4]

Experimental Protocol: Synthesis using Triphosgene

A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g) in 1,2-dichloroethane (B1671644) (50 mL) is added dropwise over 1 hour to a heated (353 K) mixture of triphosgene (5.5 g, 18.5 mmol) in 1,2-dichloroethane (30 mL).[5] The mixture is stirred for an additional 4 hours at the same temperature. After cooling, the mixture is filtered to remove by-products.

Caption: Synthetic routes to this compound.

Reactivity with Nucleophiles: A Comparative Overview

The high reactivity of this compound makes it an excellent substrate for reactions with a variety of nucleophiles. The following sections provide a detailed look at its reactions with amines, alcohols, and thiols, including experimental protocols and quantitative data where available.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines readily forms the corresponding N-substituted-2,3,4,5-tetrafluorobenzamides. These reactions are typically fast and high-yielding.

General Experimental Protocol: To a stirred solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) at 0°C, an equimolar amount of this compound is added dropwise. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion. The product can then be isolated by standard workup procedures.

| Nucleophile | Product | Yield (%) | Reference |

| Butylamine | N-butyl-2,3,4,5-tetrafluorobenzamide | Not specified | General reaction |

| Aniline | N-phenyl-2,3,4,5-tetrafluorobenzamide | Not specified | General reaction |

Reaction with Alcohol Nucleophiles

Esterification reactions with alcohols proceed efficiently, often catalyzed by a non-nucleophilic base.

Experimental Protocol: Synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate To a solution of ethanol (B145695) in a suitable solvent, this compound is added. The reaction may be facilitated by the addition of a base like pyridine. The mixture is stirred, and the resulting ethyl 2,3,4,5-tetrafluorobenzoate is isolated after workup.

| Nucleophile | Product | Yield (%) | Reference |

| Ethanol | Ethyl 2,3,4,5-tetrafluorobenzoate | Not specified | General reaction |

| Diethyl malonate | Diethyl 2,3,4,5-tetrafluoro-benzoyl-malonate | High (crude) | [6] |

Reaction with Thiol Nucleophiles

The formation of thioesters from this compound and thiols is also a facile process.

General Experimental Protocol: A thiol is dissolved in a suitable solvent, and a base is added to form the thiolate. This compound is then added, and the reaction is stirred to completion. The thioester product is isolated via standard procedures.

| Nucleophile | Product | Yield (%) | Reference |

| Thiophenol | S-phenyl 2,3,4,5-tetrafluorobenzothioate | Not specified | General reaction |

| Substituted thiourea | N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide | Not specified | [7] |

Logical Workflow for Synthesis and Analysis

The general workflow for the synthesis of derivatives from this compound and subsequent analysis is outlined below.

Caption: A typical experimental workflow.

Applications in Drug Development and Signaling Pathways

While this compound is a valuable building block in medicinal chemistry for the synthesis of fluorinated analogues of biologically active compounds, specific signaling pathways directly modulated by simple derivatives are not extensively documented in the available literature. The introduction of the tetrafluorobenzoyl group can, however, significantly alter the pharmacokinetic and pharmacodynamic properties of a parent compound, potentially leading to new therapeutic agents. Its derivatives are key intermediates in the synthesis of some pharmaceuticals and agrochemicals.[2][4]

Conclusion

This compound is a highly reactive and versatile reagent for the acylation of a wide range of nucleophiles. The electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon, leading to efficient formation of amides, esters, and thioesters. This guide has provided an overview of its reactivity, along with detailed experimental protocols and a summary of available quantitative data. Further research into the kinetics of its reactions with a broader range of nucleophiles would provide a more complete quantitative picture of its reactivity profile. The lack of specific information on the role of its simple derivatives in signaling pathways highlights an area for future investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN102627553A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 7. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2,3,4,5-Tetrafluorobenzoyl Chloride in the Synthesis of Advanced Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds are of paramount importance in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,3,4,5-Tetrafluorobenzoyl chloride is a key building block in the synthesis of such high-value fluorinated molecules. Its tetrafluorinated phenyl ring and reactive acyl chloride group make it a versatile reagent for introducing the 2,3,4,5-tetrafluorobenzoyl moiety into a variety of substrates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse fluorinated compounds, including amides, esters, and carbon-carbon coupled products.

Core Applications

This compound is an effective acylating agent that readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[1][2] This reactivity is central to its utility in constructing complex fluorinated molecules. Key applications include:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of novel antibiotics and other bioactive compounds.[3][4] The presence of the tetrafluorobenzoyl group can enhance the efficacy and pharmacokinetic profile of drug candidates.[1]

-

Agrochemicals: The synthesis of advanced pesticides and herbicides often utilizes this compound to create molecules with improved potency and environmental profiles.[5]

-

Specialty Polymers: This reagent is also employed in the creation of specialty polymers with enhanced thermal stability and chemical resistance, suitable for applications in demanding environments.[5]

Experimental Protocols

The following section details verified experimental protocols for the synthesis of various fluorinated compounds using this compound.

Protocol 1: Synthesis of a Fluorinated Benzoylthiourea (B1224501) Derivative

This protocol describes the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide, a compound with potential biological activity.[6]

Reaction Scheme:

Caption: Synthesis of a fluorinated benzoylthiourea derivative.

Methodology:

-

A solution of ammonium thiocyanate (0.23 g, 3 mmol) in acetonitrile (7 ml) is added to a solution of this compound (0.64 g, 3 mmol) in toluene (2.5 ml).

-

The mixture is heated for 5 minutes at 40°C.

-

The precipitated ammonium chloride is removed by filtration.

-

The filtrate, containing the in-situ generated 2,3,4,5-tetrafluorobenzoyl isothiocyanate, is added to a solution of 4-aminobenzamide (0.32 g, 3 mmol) in acetonitrile (5 ml).

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The solvent is evaporated under reduced pressure.

-

The resulting residue is washed with ethanol (B145695) and recrystallized from ethanol to yield the final product.

Quantitative Data:

| Product | Yield |

| N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide | 82% |

Protocol 2: Synthesis of a Fluorinated Malonate Derivative

This protocol outlines the synthesis of diethyl 2,3,4,5-tetrafluoro-benzoyl-malonate, a versatile intermediate for the synthesis of more complex fluorinated molecules, including quinolone antibiotics.[4][7]

Reaction Scheme:

Caption: Synthesis of a fluorinated malonate derivative.

Methodology:

-

Suspend magnesium chips (20.1 g) in anhydrous ethanol (40 ml).

-

Add carbon tetrachloride (4 ml) to initiate the reaction.

-

Once the reaction starts, add a mixture of diethyl malonate (132.2 g), absolute ethanol (80 ml), and anhydrous toluene (320 ml) dropwise at 50-60°C.

-

After the addition is complete, heat the mixture at 60°C for an additional 2 hours.

-

Cool the reaction mixture to -5°C to -10°C using a dry ice/acetone bath.

-

Slowly add a solution of this compound (175.5 g) in absolute toluene (100 ml) dropwise at this temperature.

-

Stir the mixture at 0°C to -5°C for 1 hour and then allow it to warm to room temperature overnight.

-

Quench the reaction by adding a mixture of ice-water (350 ml) and concentrated sulfuric acid (50 ml) while cooling with ice.

-

Separate the organic and aqueous phases. Extract the aqueous phase twice with toluene.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over sodium sulphate.

-

Remove the solvent in vacuo to obtain the crude product.

Quantitative Data:

| Product | Form |

| Diethyl 2,3,4,5-tetrafluoro-benzoyl-malonate | Crude Product |

Note: The provided source describes the isolation of the crude product; further purification would be necessary for subsequent steps.

Protocol 3: Reduction to a Fluorinated Benzyl (B1604629) Alcohol

This protocol details the reduction of this compound to 2,3,4,5-tetrafluorobenzyl alcohol, a useful synthon in its own right.[8]

Reaction Scheme:

Caption: Reduction to a fluorinated benzyl alcohol.

Methodology:

-

In a 500 mL four-necked flask under a nitrogen atmosphere, add sodium borohydride (4.16 g, 0.11 mol) and 1,2-dimethoxyethane (10 g).

-

Heat the mixture to 78-80°C with stirring and reflux for 3 hours.

-

Cool the mixture to 20-30°C and add water (300 g), stirring until the solid dissolves.

-

Cool the solution to 5°C.

-

Add this compound (54.1 g) dropwise under a nitrogen atmosphere, maintaining the reaction temperature between 5 and 15°C over approximately 3 hours.

-

After the addition is complete, stir the mixture at this temperature for 1 hour.

-

Add dichloromethane (B109758) (100 g) and stir for 10 minutes.

-

Filter the mixture to remove insoluble inorganic salts and wash the filter cake with dichloromethane (50 g).

-

Combine the filtrates, separate the organic layer, and distill off the dichloromethane to obtain the product.

Quantitative Data:

| Product | Yield | Form |

| 2,3,4,5-Tetrafluorobenzyl alcohol | 97% | White Solid |

Summary of Quantitative Data

The following table summarizes the yields for the described synthetic protocols.

| Protocol | Product | Reagent | Nucleophile/Reaction Type | Yield |

| 1 | N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide | This compound | Amine Derivative (Acylation) | 82% |

| 2 | Diethyl 2,3,4,5-tetrafluoro-benzoyl-malonate | This compound | Carbanion (C-C Coupling) | Crude |

| 3 | 2,3,4,5-Tetrafluorobenzyl alcohol | This compound | Hydride (Reduction) | 97% |

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a wide array of fluorinated compounds. The protocols provided herein demonstrate its utility in reactions with various nucleophiles, leading to high-yield preparations of complex molecules. These methods are readily adaptable and provide a solid foundation for researchers and drug development professionals in their efforts to synthesize novel fluorinated entities with tailored properties.

References

- 1. 2,3,4,5-Tetrafluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN102627553A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. CN102603521B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. asianpubs.org [asianpubs.org]

- 7. prepchem.com [prepchem.com]

- 8. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

Application Notes and Protocols for 2,3,4,5-Tetrafluorobenzoyl Chloride in GC-MS Analysis

Introduction

2,3,4,5-Tetrafluorobenzoyl chloride is a derivatizing agent utilized in gas chromatography-mass spectrometry (GC-MS) to enhance the analysis of various compounds. Derivatization is a chemical modification process that converts analytes into more volatile, thermally stable, and chromatographically amenable derivatives. This modification is particularly beneficial for compounds containing active hydrogens, such as primary and secondary amines and hydroxyl groups, which may exhibit poor chromatographic behavior otherwise. The introduction of the tetrafluorobenzoyl group increases the molecular weight and can improve the chromatographic peak shape, leading to better resolution and sensitivity. Furthermore, the fluorine atoms in the derivatizing agent make the resulting derivatives highly responsive to electron capture negative ion chemical ionization (NICI), a soft ionization technique that can significantly enhance sensitivity for specific analyses.

These application notes provide an overview of the use of this compound as a derivatizing agent, including detailed experimental protocols and quantitative data for the analysis of various analytes by GC-MS.

Principle of Derivatization

This compound reacts with nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR) and hydroxyl (-OH) groups, through an acylation reaction. In this reaction, the hydrogen atom of the functional group is replaced by the 2,3,4,5-tetrafluorobenzoyl group. The reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

The resulting derivative is more volatile and thermally stable, making it suitable for GC analysis. The highly electronegative fluorine atoms on the benzoyl group make the derivative amenable to sensitive detection by electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS).

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing benzoyl chloride derivatives for GC-MS analysis.

Table 1: Analysis of Amphetamine in Plasma

| Parameter | Value | Reference |

| Analyte | Amphetamine | [1] |

| Derivatizing Agent | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | [1] |

| Matrix | Human Plasma | [1] |

| Limit of Quantification (LOQ) | 49 pg/mL | [1] |

| Linearity Range | Not Specified | |

| Internal Standard | [2H5]-Amphetamine | [1] |

Table 2: Analysis of Methylphenidate in Plasma

| Parameter | Value | Reference |

| Analyte | Methylphenidate | [2] |

| Derivatizing Agent | o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride | [2] |

| Matrix | Human Plasma | [2] |

| Limit of Quantification (LOQ) | 0.006 pg/mL | [2] |

| Linearity Range | 0.006 - 12.5 ng/mL | [2] |

| Internal Standard | Stable Isotope Labeled | [2] |

Table 3: Analysis of Short-Chain Aliphatic Amines in Water

| Parameter | Value | Reference |

| Analyte | Short-Chain Aliphatic Amines | [3][4] |

| Derivatizing Agent | Pentafluorobenzoyl chloride | [3][4] |

| Matrix | Lake, River, and Industrial Wastewater | [3][4] |

| Limit of Detection (LOD) | 0.117 - 1.527 pg/mL | [3][4] |

| Linearity Range | 0.15 pg/mL - 50 ng/mL | [3][4] |

| Recovery | 62 - 105% | [3][4] |

Experimental Protocols

Protocol 1: Derivatization of Amines in Plasma for GC-NICI-MS Analysis

This protocol is adapted from the analysis of amphetamine and methylphenidate in human plasma.

Materials:

-

This compound solution (or a similar benzoyl chloride derivative) in a suitable solvent (e.g., n-hexane)

-

Internal Standard solution (stable isotope-labeled analyte)

-

Carbonate buffer (pH ~10)

-

n-Hexane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663)

-

Sample vials

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To a 250 µL aliquot of plasma in a centrifuge tube, add the internal standard solution.

-

pH Adjustment: Add carbonate buffer to make the sample alkaline.

-

Extraction and Derivatization: Add the extraction solvent (e.g., n-hexane) and the derivatizing reagent solution. Vortex the mixture for 15-20 minutes to facilitate simultaneous extraction and derivatization.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Isolation of Organic Layer: Transfer the upper organic layer to a clean tube.

-

Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Derivatization of Aliphatic Amines in Water Samples for GC-MS Analysis

This protocol is based on the in-syringe derivatization of short-chain aliphatic amines in water.[3][4]

Materials:

-

Pentafluorobenzoyl chloride (PFBOC) solution

-

Bicarbonate buffer (pH 10.5)

-

Extraction solvent (e.g., toluene)

-

GC syringe

-

Sample vials

Procedure:

-

Sample Preparation: Place the aqueous sample containing aliphatic amines into a sample vial.

-

pH Adjustment: Add bicarbonate buffer to adjust the pH to 10.5.[4]

-

In-Syringe Derivatization and Extraction:

-

Draw a specific volume of the extraction solvent into the GC syringe.

-

Draw the PFBOC reagent into the syringe.

-

Draw the pH-adjusted aqueous sample into the syringe.

-

Rapidly aspirate and dispense the mixture within the syringe multiple times to facilitate the derivatization and extraction.

-

-

Phase Separation: Allow the phases to separate within the syringe.

-

Injection: Inject an aliquot of the upper organic layer directly into the GC-MS system.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be adapted for the analysis of 2,3,4,5-tetrafluorobenzoyl derivatives. Specific conditions should be optimized for the analytes of interest.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | BPX5 fused silica (B1680970) capillary column (or equivalent non-polar column) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature: 80-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 2-5 min |

| Mass Spectrometer | |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) |

| Reagent Gas (for NICI) | Methane or Ammonia |

| Ion Source Temperature | 150 - 250 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Visualizations

Caption: Experimental workflow for derivatization and analysis.

Caption: GC-MS analysis process overview.

References

- 1. Quantitative determination of amphetamine in plasma using negative ion chemical ionization GC-MS of o-(pentafluorobenzyl-oxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines with 2,3,4,5-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, clinical diagnostics, and forensic science. However, the inherent polarity and potential for poor chromatographic performance of many amine-containing compounds present analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analytes into less polar, more volatile, and more readily detectable derivatives.

2,3,4,5-Tetrafluorobenzoyl chloride is an effective acylating agent that reacts with primary and secondary amines to form stable amide derivatives.[1] The introduction of the tetrafluorobenzoyl moiety significantly enhances the detectability of the analytes, particularly in gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) in negative chemical ionization (NCI) mode, due to the presence of the highly electronegative fluorine atoms. This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound, along with expected quantitative performance and a visual representation of the experimental workflow.

Principle of the Reaction

The derivatization reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable N-(2,3,4,5-tetrafluorobenzoyl) amide and hydrochloric acid. The reaction is typically carried out in an alkaline medium to neutralize the liberated acid and drive the reaction to completion.

Figure 1: Reaction scheme for the derivatization of amines.

Experimental Protocols

The following protocols are adapted from established methods for amine derivatization using analogous fluorinated benzoyl chlorides, such as pentafluorobenzoyl chloride.[2][3] Optimization of reaction conditions may be necessary for specific analytes.

Protocol 1: Derivatization for GC-MS Analysis

Materials:

-

Sample containing primary or secondary amines

-

This compound solution (10% in a suitable aprotic solvent like hexane (B92381) or toluene)

-

Saturated sodium bicarbonate solution or other suitable aqueous base

-

Organic extraction solvent (e.g., hexane, ethyl acetate, or toluene)

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: To 1 mL of the aqueous sample or standard in a glass reaction vial, add 1 mL of saturated sodium bicarbonate solution.

-

Addition of Derivatizing Reagent: Add 100 µL of the 10% this compound solution.

-

Reaction: Cap the vial tightly and vortex vigorously for 1-2 minutes. The reaction is typically rapid and can be performed at room temperature. For less reactive amines, the reaction mixture can be incubated at a slightly elevated temperature (e.g., 60°C) for 15-30 minutes.

-

Extraction: After the reaction, add 2 mL of the organic extraction solvent to the vial. Vortex for 1 minute to extract the derivatized amines.

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.

-

Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Figure 2: Experimental workflow for GC-MS analysis.

Data Presentation

The following table summarizes quantitative data obtained for amine derivatives using the analogous reagent, pentafluorobenzoyl chloride, which is expected to have similar performance to this compound. A specific application using a reagent containing the 2,3,4,5-tetrafluorobenzoyl moiety for the analysis of methylphenidate is also included.

| Analyte Class | Example Analytes | Method | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| Primary Aliphatic Amines | Propylamine, Pentylamine, Hexylamine, Heptylamine, Octylamine | GC-MS | 0.15 pg/mL - 50 ng/mL | 0.117 - 1.527 pg/mL | [2][3] |

| Secondary Amine | Methylphenidate | GC-NICI-MS | Not Specified | LOQ: 0.006 pg/mL |

Discussion

The derivatization of primary and secondary amines with this compound is a robust and sensitive method for their quantitative analysis. The tetrafluorobenzoyl derivatives are thermally stable and exhibit excellent chromatographic properties, leading to sharp and symmetrical peaks in GC analysis. The high electronegativity of the fluorine atoms makes these derivatives particularly suitable for highly sensitive detection by GC-ECD and GC-MS with negative chemical ionization.

The provided protocol is a general guideline and may require optimization for specific applications. Factors that can be optimized include the choice of base, reaction time and temperature, and the extraction solvent. For complex matrices, a sample cleanup step prior to derivatization may be necessary to minimize interferences.

Conclusion

The use of this compound as a derivatizing agent offers a reliable and highly sensitive approach for the analysis of primary and secondary amines in various matrices. The straightforward reaction protocol and the enhanced detectability of the resulting derivatives make this method a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Acylation of Alcohols with 2,3,4,5-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the formation of ester functionalities. The use of 2,3,4,5-Tetrafluorobenzoyl chloride as an acylating agent offers a unique avenue for the introduction of a tetrafluorobenzoyl moiety into molecules. This modification can significantly alter the physicochemical properties of a parent compound, such as its lipophilicity, metabolic stability, and binding interactions, which is of particular interest in the field of drug development and materials science.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.[1]

This document provides detailed protocols for the acylation of primary, secondary, and tertiary alcohols with this compound, employing common laboratory catalysts such as pyridine (B92270) and 4-Dimethylaminopyridine (DMAP).

Reaction and Signaling Pathway

The acylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of a basic catalyst like pyridine or DMAP, the reaction is significantly accelerated. The catalyst can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, and also as a base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Materials and Reagents

-

This compound (≥98%)

-

Alcohol (Primary, Secondary, or Tertiary, ≥98%)

-

Pyridine (anhydrous, ≥99.8%)

-

4-Dimethylaminopyridine (DMAP, ≥99%)

-

Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Safety Precautions: this compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous solvents and inert atmosphere conditions are recommended for optimal results.

Protocol 1: Pyridine-Catalyzed Acylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)

This protocol describes a general procedure for the acylation of a primary alcohol using pyridine as a catalyst and base.

Workflow:

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure ester.

Protocol 2: DMAP-Catalyzed Acylation of a Secondary Alcohol (e.g., Cyclohexanol)

This protocol is suitable for less reactive secondary alcohols, utilizing the more potent catalyst, DMAP.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (approx. 0.2 M).

-

Add triethylamine (B128534) (1.5 eq.) as a stoichiometric base.

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates completion.

-

Workup the reaction as described in Protocol 1 (steps 7-11).

Protocol 3: Acylation of a Tertiary Alcohol (e.g., tert-Butanol)

Tertiary alcohols are sterically hindered and less reactive. More forcing conditions may be required.

Procedure:

-

Follow the procedure outlined in Protocol 2, using the tertiary alcohol as the substrate.

-

If the reaction is sluggish at room temperature, it may be gently heated to reflux (approx. 40 °C in DCM) and monitored carefully.

-

Longer reaction times (24-48 hours) may be necessary.

-

Workup and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes typical, illustrative reaction conditions and expected yields for the acylation of different classes of alcohols with this compound. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction scale.

| Substrate (Alcohol) | Class | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzyl Alcohol | Primary | Pyridine | DCM | 0 to RT | 2-4 | 90-98 |

| Ethanol | Primary | Pyridine | DCM | 0 to RT | 2-4 | 88-95 |

| Cyclohexanol | Secondary | DMAP/Et₃N | DCM | 0 to RT | 12-24 | 85-95 |

| Isopropanol | Secondary | DMAP/Et₃N | DCM | 0 to RT | 12-24 | 80-90 |

| tert-Butanol | Tertiary | DMAP/Et₃N | DCM | RT to 40 | 24-48 | 50-70 |

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. This compound is highly sensitive to moisture.

-

For less reactive alcohols, increase the amount of catalyst (e.g., up to 0.2 eq. of DMAP) or consider a more forcing solvent like acetonitrile (B52724) or heating.

-

Increase the reaction time.

-

-

Side Reactions:

-

If side products are observed, consider lowering the reaction temperature or adding the acyl chloride more slowly.

-

Ensure the workup procedure effectively removes all acidic and basic residues.

-

-

Purification Challenges:

-

If the product is difficult to separate from the catalyst, consider using a polymer-supported catalyst for easier removal by filtration.

-

Optimize the solvent system for column chromatography to achieve better separation.

-

Conclusion

The protocols outlined provide a robust framework for the successful acylation of a range of alcohols using this compound. The choice of catalyst and reaction conditions can be tailored to the reactivity of the specific alcohol substrate. The introduction of the tetrafluorobenzoyl group via these methods can be a valuable tool for modifying molecular properties in various research and development applications.

References

Application of 2,3,4,5-Tetrafluorobenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction